molecular formula C₉H₁₂ClNO₂S B1142914 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-Acetate Hydrochloride CAS No. 1151904-84-5

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-Acetate Hydrochloride

Cat. No.: B1142914
CAS No.: 1151904-84-5
M. Wt: 233.72
InChI Key:
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Description

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-Acetate Hydrochloride is a chemical compound with the molecular formula C7H10ClNS. It is a white or off-white crystalline powder that is soluble in water and ethanol. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including antithrombotic agents like clopidogrel .

Mechanism of Action

Target of Action

It’s known that similar compounds, such as prasugrel, target theP2Y12 receptors on platelets .

Biochemical Pathways

It’s known that similar compounds, such as prasugrel, inhibit the aggregation of platelets , which could affect the coagulation cascade.

Pharmacokinetics

It’s known that the compound is soluble in water and ethanol , which could influence its absorption and distribution in the body.

Result of Action

It’s known that similar compounds, such as prasugrel, reduce the aggregation of platelets , which could prevent thrombus formation.

Biochemical Analysis

Biochemical Properties

It is known that this compound is used as an intermediate in the synthesis of clopidogrel , a drug that inhibits platelet aggregation and is used to prevent blood clots . This suggests that 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-Acetate Hydrochloride may interact with enzymes, proteins, and other biomolecules involved in the blood clotting process.

Cellular Effects

Given its role as an intermediate in the synthesis of clopidogrel , it may influence cell function by affecting platelet aggregation and blood clotting processes.

Molecular Mechanism

As an intermediate in the synthesis of clopidogrel , it may be involved in inhibiting the binding of adenosine diphosphate (ADP) to its platelet receptor, thereby inhibiting platelet aggregation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-Acetate Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then subjected to a cyclization reaction with ammonium acetate and formaldehyde to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-Acetate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-Acetate Hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Serves as an intermediate in the synthesis of antithrombotic agents like clopidogrel and prasugrel.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-Acetate Hydrochloride is unique due to its specific structural features that allow for efficient synthesis of active metabolites with potent antithrombotic properties. Its ability to undergo various chemical transformations also makes it a versatile intermediate in pharmaceutical synthesis .

Properties

CAS No.

1151904-84-5

Molecular Formula

C₉H₁₂ClNO₂S

Molecular Weight

233.72

Origin of Product

United States

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